molecular formula C15H18FNO4 B6898235 methyl (6R)-4-(3-fluoro-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate

methyl (6R)-4-(3-fluoro-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate

Cat. No.: B6898235
M. Wt: 295.31 g/mol
InChI Key: XCEBTQDJQPHWSA-VUUHIHSGSA-N
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Description

Methyl (6R)-4-(3-fluoro-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a fluoro-methylbenzoyl group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6R)-4-(3-fluoro-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.

    Introduction of the fluoro-methylbenzoyl group: This step involves the acylation of the morpholine ring with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (6R)-4-(3-fluoro-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Methyl (6R)-4-(3-fluoro-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (6R)-4-(3-fluoro-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets. The fluoro-methylbenzoyl group may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (6R)-4-(3-chloro-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate
  • Methyl (6R)-4-(3-bromo-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate
  • Methyl (6R)-4-(3-iodo-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate

Uniqueness

Methyl (6R)-4-(3-fluoro-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design.

Properties

IUPAC Name

methyl (6R)-4-(3-fluoro-4-methylbenzoyl)-6-methylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-9-4-5-11(6-12(9)16)14(18)17-7-10(2)21-13(8-17)15(19)20-3/h4-6,10,13H,7-8H2,1-3H3/t10-,13?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEBTQDJQPHWSA-VUUHIHSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)OC)C(=O)C2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC(O1)C(=O)OC)C(=O)C2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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